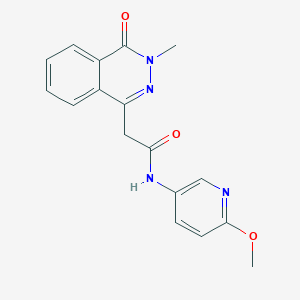
N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as MPA-NOTA and is a chelator used for labeling proteins and peptides with radiometals for imaging purposes. In
Mechanism of Action
MPA-NOTA acts as a chelator by binding to radiometals and forming stable complexes. These complexes can then be used to label proteins and peptides for imaging purposes. The stability of the complex formed between MPA-NOTA and radiometals is crucial for the accuracy of the imaging results.
Biochemical and Physiological Effects:
MPA-NOTA has been shown to have low toxicity and is well-tolerated in vivo. The compound has a high binding affinity for radiometals, making it an effective chelator for imaging purposes. MPA-NOTA has also been shown to have a long half-life, allowing for imaging over an extended period.
Advantages and Limitations for Lab Experiments
One advantage of using MPA-NOTA for imaging purposes is its high binding affinity for radiometals. This allows for accurate and sensitive imaging of biological processes. Additionally, MPA-NOTA has a long half-life, allowing for imaging over an extended period. One limitation of using MPA-NOTA is its potential for non-specific binding, which can lead to inaccurate imaging results.
Future Directions
There are several future directions for the use of MPA-NOTA in medical research. One area of interest is the development of MPA-NOTA-based theranostics, which involves the use of the compound for both imaging and therapy. Another future direction is the development of MPA-NOTA-based probes for imaging specific biomolecules such as enzymes and receptors. Additionally, the use of MPA-NOTA in combination with other imaging techniques such as MRI and CT scans is an area of ongoing research.
Conclusion:
In conclusion, MPA-NOTA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is a chelator used for labeling proteins and peptides with radiometals for imaging purposes. MPA-NOTA has been shown to have low toxicity, high binding affinity for radiometals, and a long half-life, making it an effective chelator for imaging purposes. Ongoing research is focused on the development of MPA-NOTA-based theranostics, probes for imaging specific biomolecules, and the use of MPA-NOTA in combination with other imaging techniques.
Synthesis Methods
The synthesis of MPA-NOTA involves the reaction of 6-methoxypyridin-3-amine and 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid followed by the addition of acetic anhydride. The resulting compound is then purified using column chromatography to obtain the final product. The yield of this reaction is typically high, making it an efficient method for synthesizing MPA-NOTA.
Scientific Research Applications
MPA-NOTA has been widely used in medical research for imaging purposes. This compound is a chelator that can be labeled with radiometals such as copper-64, gallium-68, and zirconium-89. These radiometals can then be used to label proteins and peptides, allowing for non-invasive imaging of biological processes. MPA-NOTA has been used in the imaging of various diseases such as cancer, cardiovascular disease, and neurological disorders.
properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-21-17(23)13-6-4-3-5-12(13)14(20-21)9-15(22)19-11-7-8-16(24-2)18-10-11/h3-8,10H,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDFLWYNZUTSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)

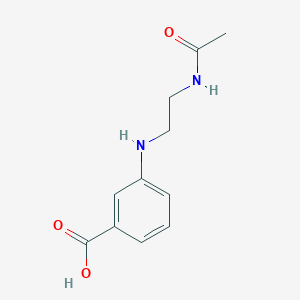
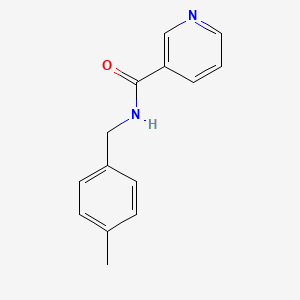
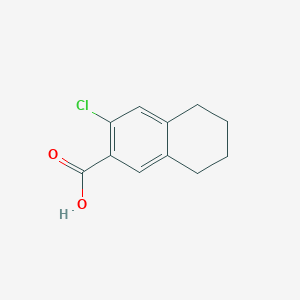
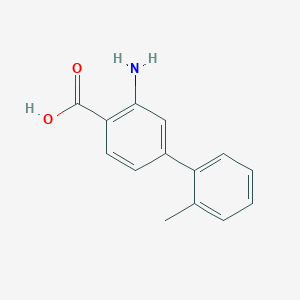


![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)